1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-
CAS No.: 116834-18-5
Cat. No.: VC17267349
Molecular Formula: C15H12ClN3O2
Molecular Weight: 301.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116834-18-5 |
|---|---|
| Molecular Formula | C15H12ClN3O2 |
| Molecular Weight | 301.73 g/mol |
| IUPAC Name | 2-[1-(4-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C15H12ClN3O2/c16-12-3-5-13(6-4-12)19-15(18-7-1-2-8-18)11(10-17-19)9-14(20)21/h1-8,10H,9H2,(H,20,21) |
| Standard InChI Key | YZWFZNNUMUVXPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Cl)CC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The compound's backbone consists of a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms. At the 1-position, the 4-chlorophenyl group introduces electron-withdrawing characteristics, while the 5-position's pyrrole moiety contributes electron density through its conjugated π-system. The acetic acid group at the 4-position enhances water solubility compared to non-polar pyrazole derivatives, with a measured logP value of 1.8.
Molecular dimensions derived from crystallographic data show:
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Pyrazole ring bond lengths: N1-N2 = 1.35 Å, C3-C4 = 1.39 Å
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Chlorine substituent at C7 creates a dipole moment of 2.1 Debye
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Interplanar angle between pyrazole and pyrrole rings: 8.7°
These structural features facilitate π-π stacking interactions in solid-state configurations, as evidenced by X-ray diffraction patterns showing a crystal packing index of 0.72.
Synthetic Methodologies
Microwave-Assisted Cyclocondensation
A optimized synthesis (78% yield) involves:
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Precursor preparation: 4-chlorophenylhydrazine (1.2 eq) reacts with ethyl acetoacetate in ethanol under reflux (4 hr)
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Cyclization: Addition of pyrrole-1-carbaldehyde (1.0 eq) under microwave irradiation (150°C, 300 W, 20 min)
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Hydrolysis: Treatment with 2N NaOH to convert the ester to carboxylic acid
Comparative studies show microwave methods reduce reaction times by 65% compared to conventional heating.
tert-Butoxide-Mediated Coupling
Alternative routes employ potassium tert-butoxide in THF to facilitate C-(C=O) coupling between pyrazole intermediates and acetonitrile derivatives. This method achieves 68% yield with enhanced regioselectivity for the 1,4-disubstituted product .
Key reaction parameters:
| Condition | Value |
|---|---|
| Temperature | 25°C |
| Solvent | THF/DMF (4:1) |
| Reaction time | 8 hr |
| Catalyst loading | 15 mol% t-BuOK |
Chemical Reactivity and Functionalization
Acid-Base Behavior
The acetic acid moiety exhibits a pKa of 3.8±0.2, enabling salt formation with amine bases. Protonation studies show preferential attack at the pyrazole N2 position (85% occupancy) in acidic media.
Electrophilic Substitution
Reactivity screening demonstrates:
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Nitration: Occurs at the pyrrole C3 position (72% yield) using HNO3/AcOH
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Sulfonation: Selective sulfonation at the chlorophenyl para position with SO3·Py complex
Biological Activity Profile
Antimicrobial Screening
In vitro testing against Gram-positive pathogens reveals:
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, though full target identification requires further investigation .
Cytotoxicity Evaluation
Analytical Characterization
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, pyrazole H3)
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δ 7.89 (d, J=8.4 Hz, 2H, chlorophenyl)
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δ 7.48 (d, J=8.4 Hz, 2H, chlorophenyl)
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δ 6.87 (m, 2H, pyrrole β-H)
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δ 3.92 (s, 2H, CH2COOH)
IR (KBr):
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1715 cm⁻¹ (C=O stretch)
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1590 cm⁻¹ (pyrazole ring)
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745 cm⁻¹ (C-Cl vibration)
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